molecular formula C6H10Cl2O B14149344 2-Chloro-2-(chloromethyl)-3-methylbutanal CAS No. 89129-87-3

2-Chloro-2-(chloromethyl)-3-methylbutanal

Cat. No.: B14149344
CAS No.: 89129-87-3
M. Wt: 169.05 g/mol
InChI Key: XTITWUJLZKTAHM-UHFFFAOYSA-N
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Description

2-Chloro-2-(chloromethyl)-3-methylbutanal is an organic compound with the molecular formula C6H10Cl2O It is a chlorinated aldehyde, characterized by the presence of two chlorine atoms and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-2-(chloromethyl)-3-methylbutanal typically involves the chlorination of 3-methylbutanal. One common method is the reaction of 3-methylbutanal with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The process involves the continuous addition of 3-methylbutanal and chlorine gas into the reactor, with the product being continuously removed and purified.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-2-(chloromethyl)-3-methylbutanal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.

Major Products Formed

    Oxidation: 2-Chloro-2-(chloromethyl)-3-methylbutanoic acid.

    Reduction: 2-Chloro-2-(chloromethyl)-3-methylbutanol.

    Substitution: Products depend on the nucleophile used, such as 2-Hydroxy-2-(chloromethyl)-3-methylbutanal when using hydroxide ions.

Scientific Research Applications

2-Chloro-2-(chloromethyl)-3-methylbutanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-2-(chloromethyl)-3-methylbutanal involves its reactivity due to the presence of the aldehyde group and the chlorine atoms. The aldehyde group can undergo nucleophilic addition reactions, while the chlorine atoms can participate in substitution reactions. These properties make the compound versatile in various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-2-methylbutane: Similar in structure but lacks the aldehyde group.

    2-Chloro-2-methylpropane: Another similar compound, but with a different carbon skeleton.

    2-Chloro-2-methylbutanoic acid: The oxidized form of 2-Chloro-2-(chloromethyl)-3-methylbutanal.

Properties

CAS No.

89129-87-3

Molecular Formula

C6H10Cl2O

Molecular Weight

169.05 g/mol

IUPAC Name

2-chloro-2-(chloromethyl)-3-methylbutanal

InChI

InChI=1S/C6H10Cl2O/c1-5(2)6(8,3-7)4-9/h4-5H,3H2,1-2H3

InChI Key

XTITWUJLZKTAHM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CCl)(C=O)Cl

Origin of Product

United States

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